REACTION_CXSMILES
|
COC(C1C=C2C(=C([C:18]3[CH:19]=[CH:20][C:21]4[C:28](=O)[CH:27]=[C:26](N)[C:24](=[O:25])[C:22]=4[N:23]=3)N=1)NC1C=CC=CC2=1)=O.C(OC1C=CC=C2C=1N=C(C=O)C=C2)C1C=CC=CC=1.COC(=O)[C@H](CC1C2C(=CC=CC=2)NC=1)N>>[OH:25][C:24]1[CH:26]=[CH:27][CH:28]=[C:21]2[C:22]=1[N:23]=[CH:18][CH:19]=[CH:20]2
|
Name
|
demethyllavendamycin methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C2C=3C=CC=CC3NC2=C(N1)C=4C=CC5=C(N4)C(=O)C(=CC5=O)N
|
Name
|
Heterocycles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
demethyllavendamycin methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C2C=3C=CC=CC3NC2=C(N1)C=4C=CC5=C(N4)C(=O)C(=CC5=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC=C2C=CC(=NC12)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC([C@@H](N)CC1=CNC2=CC=CC=C12)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |